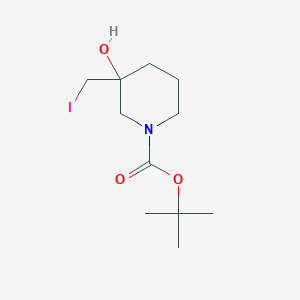

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate (CAS: 1601457-51-5) is a piperidine derivative with a molecular formula of C₁₁H₂₀INO₃ and a molecular weight of 341.19 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and an iodomethyl substituent at the 3-position of the piperidine ring.

Properties

Molecular Formula |

C11H20INO3 |

|---|---|

Molecular Weight |

341.19 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |

InChI Key |

UNWZLTILZVWUNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CI)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate as a starting material, which is then subjected to various chemical reactions to introduce the hydroxyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a building block for the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and iodomethyl groups can participate in hydrogen bonding and covalent interactions with target molecules, influencing their activity and function . The tert-butyl ester group may also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate

- Structure : Lacks the hydroxyl group at the 3-position.

- Synthesis : Prepared via iodination of tert-butyl (R)-3-(hydroxymethyl)piperidine-1-carboxylate using PPh₃ , imidazole , and I₂ in dichloromethane .

- Key Difference : The absence of the hydroxyl group reduces hydrogen-bonding capacity and alters reactivity in nucleophilic substitutions.

tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate (QE-3276)

- Structure : Iodomethyl group at the 4-position instead of 3.

- Implications : Positional isomerism affects steric interactions and regioselectivity in further derivatization .

tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

Functional Group Comparisons

Hydroxy vs. Methoxy(methyl)carbamoyl Groups

- Compound : (±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (7).

- Properties : Higher melting point (164–165°C ) and crystalline nature compared to the oily consistency of iodomethyl derivatives.

- Reactivity : The carbamoyl group enables amide bond formation, unlike the iodomethyl group, which is a better leaving group .

Styryl and Fluorostyryl Derivatives

- Examples :

- (±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate (yellow oil).

- (±)-tert-Butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate (mp: 86–87°C).

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point/State | Key Functional Groups |

|---|---|---|---|---|

| tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate | C₁₁H₂₀INO₃ | 341.19 | Not reported | Hydroxy, iodomethyl, Boc |

| tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate (QE-3276) | C₁₁H₂₀INO₂ | 325.19 | Not reported | Iodomethyl, Boc |

| (±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C₁₃H₂₄N₂O₄ | 272.34 | 164–165°C (crystal) | Carbamoyl, Boc |

| tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | C₁₁H₁₉N₅O₂ | 253.30 | Not reported | Tetrazole, Boc |

Biological Activity

tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C11H20INO2

Molecular Weight: 325.19 g/mol

IUPAC Name: tert-butyl 3-(iodomethyl)piperidine-1-carboxylate

CAS Number: 253177-03-6

| Property | Value |

|---|---|

| Molecular Weight | 325.19 g/mol |

| Boiling Point | Not specified |

| Purity | Variable |

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the Piperidine Nitrogen: Using tert-butyl chloroformate.

- Formation of Iodomethyl Group: Reaction with iodine and suitable reagents such as triphenylphosphine under controlled conditions.

- Deprotection: Removal of the protecting group to yield the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating conditions like Alzheimer's disease. For instance, it has been reported to inhibit β-secretase, a key enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's pathology .

Neuroprotective Effects

In vitro studies indicate that the compound may protect neuronal cells from oxidative stress induced by amyloid-beta aggregates. It has been observed to improve cell viability in astrocytes treated with amyloid-beta, suggesting potential neuroprotective properties .

The biological activity of this compound is believed to involve:

- Hydrogen Bonding: The hydroxy group facilitates interactions with biological targets.

- Electrostatic Interactions: The presence of iodine enhances the compound's reactivity and interaction with enzymes and receptors.

Case Studies and Research Findings

- Neuroprotective Study:

- Enzyme Activity:

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or oxidation reactions. For example, tert-butyl hydroperoxide can oxidize intermediates to form the tert-butyl ester group under controlled temperatures (0–25°C) in anhydrous solvents like THF or DCM . Optimization includes:

- Catalyst screening : Use Lewis acids (e.g., BF₃·OEt₂) to enhance iodomethyl group incorporation.

- Solvent selection : Polar aprotic solvents improve solubility of iodine-containing intermediates.

- Yield monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and isolate via column chromatography (silica gel, eluent gradient 10–30% EtOAc/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the presence of the iodomethyl group (δ 3.5–4.0 ppm for CH₂I in ¹H NMR; C-I coupling in ¹³C NMR).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356.1).

- HPLC : Purity >95% using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of volatile iodine byproducts.

- Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the iodomethyl group influence the compound’s reactivity in cross-coupling reactions compared to bromo/chloro analogs?

- Methodological Answer : The C-I bond’s lower bond dissociation energy (~234 kJ/mol vs. ~339 kJ/mol for C-Br) enhances reactivity in Suzuki-Miyaura couplings. Key strategies:

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for efficient oxidative addition.

- Kinetic studies : Monitor reaction rates via GC-MS or in-situ IR spectroscopy.

- Comparative analysis : Benchmark yields against bromo analogs (e.g., 75% for I vs. 60% for Br under identical conditions) .

Q. What strategies resolve contradictions between experimental and computational data regarding stereochemical outcomes?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration (e.g., compare experimental vs. DFT-calculated dihedral angles).

- Vibrational CD spectroscopy : Detect chiral center interactions in solution.

- Dynamic NMR : Study ring-flipping kinetics in the piperidine moiety to explain unexpected NOE correlations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–13) at 25°C and 40°C; monitor via HPLC for hydrolysis (e.g., tert-butyl ester cleavage at pH <2).

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C).

- Light sensitivity : Expose to UV (254 nm) and quantify iodomethyl loss via iodometric titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.